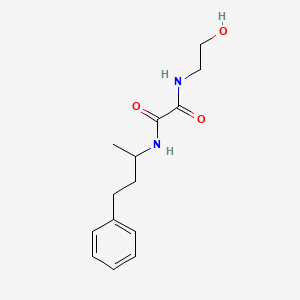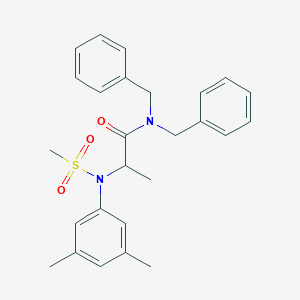
N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide, also known as MPD-PEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a derivative of phenethylamine and has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including dopamine, norepinephrine, and serotonin. It has been found to increase the release of these neurotransmitters and to inhibit their reuptake, leading to increased neurotransmitter activity and improved cognitive function.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been found to have various biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, improved cognitive function, and decreased inflammation. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide in lab experiments is its potential therapeutic properties for the treatment of neurological disorders. Additionally, its ability to increase neurotransmitter activity and improve cognitive function make it a promising candidate for further investigation. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to develop targeted treatments.
Orientations Futures
There are several future directions for research on N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide. One area of interest is its potential therapeutic properties for the treatment of neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, further investigation is needed to fully understand the mechanism of action and to develop targeted treatments. Finally, research on the safety and efficacy of N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide in human trials is needed to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been the subject of various scientific studies, particularly in the field of neuroscience. It has been found to have potential therapeutic properties for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various other diseases.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N'-(4-phenylbutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(7-8-12-5-3-2-4-6-12)16-14(19)13(18)15-9-10-17/h2-6,11,17H,7-10H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAPIOFMRYJXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4175164.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4175170.png)
![methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]carbamate](/img/structure/B4175190.png)
![9-(4-chlorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4175193.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4175194.png)
![methyl 4-({[(5-{1-[(2-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4175203.png)

![1-(2-chloro-4-nitrophenyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4175221.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4175224.png)

![5-bromo-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4175243.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4175247.png)
![methyl 4-[(4-tert-butylbenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-3-furancarboxylate](/img/structure/B4175252.png)